![molecular formula C16H22N2O4S B14682853 Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-73-9](/img/structure/B14682853.png)
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with a unique structure that combines an allyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(cyclohexylsulfamoyl)phenyl isocyanate with prop-2-en-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-yl [4-(methylsulfamoyl)phenyl]carbamate: Similar structure but with a methyl group instead of a cyclohexyl group.
Prop-2-en-1-yl [4-(ethylsulfamoyl)phenyl]carbamate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Prop-2-en-1-yl [4-(isopropylsulfamoyl)phenyl]carbamate: Similar structure but with an isopropyl group instead of a cyclohexyl group.
Uniqueness
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
35819-73-9 |
|---|---|
Fórmula molecular |
C16H22N2O4S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
prop-2-enyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H22N2O4S/c1-2-12-22-16(19)17-13-8-10-15(11-9-13)23(20,21)18-14-6-4-3-5-7-14/h2,8-11,14,18H,1,3-7,12H2,(H,17,19) |
Clave InChI |
FOYQANSMQRDGDZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
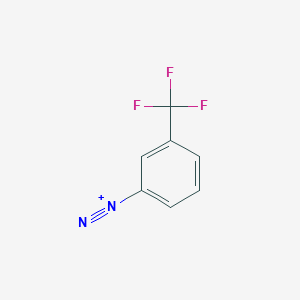
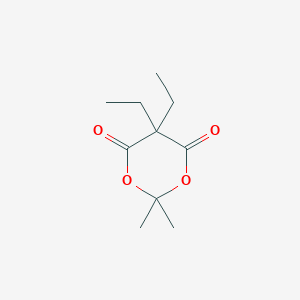
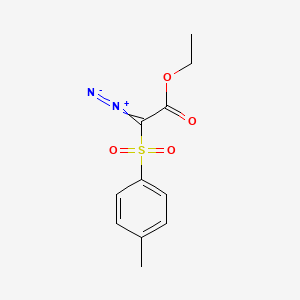
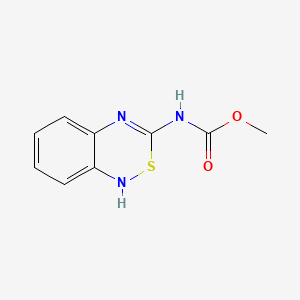

![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
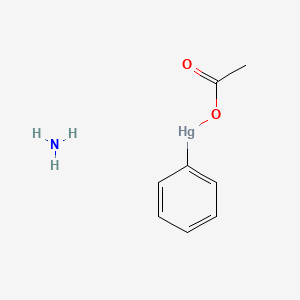
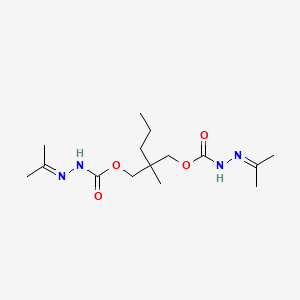


![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

